Hydrogen‑Bond Donor Count Differentiates Methoxy (2098156‑74‑0) from Hydroxy (2089550‑25‑2) Analogue
The methoxy group in 2098156‑74‑0 abolishes the hydrogen‑bond donor (HBD) present in the 3‑hydroxy analogue (CAS 2089550‑25‑2), reducing the total HBD count from 2 to 1 while maintaining identical hydrogen‑bond acceptor count. This change is predicted to lower aqueous solubility and increase logP, which may improve membrane permeability at the expense of intrinsic potency for targets requiring the HBD interaction .
| Evidence Dimension | Hydrogen‑bond donor (HBD) count; calculated logP |
|---|---|
| Target Compound Data | HBD = 1; clogP = 0.85 (ChemDraw 20.0) |
| Comparator Or Baseline | (E)‑4‑(3‑hydroxy‑3‑(trifluoromethyl)azetidin‑1‑yl)‑4‑oxobut‑2‑enoic acid: HBD = 2; clogP = 0.45 |
| Quantified Difference | ΔHBD = −1; ΔclogP ≈ +0.40 log units |
| Conditions | In silico physicochemical property calculation (ChemDraw 20.0); no experimental logP available. |
Why This Matters
A change of +0.4 log units in clogP can shift intestinal permeability (Papp) by approximately 2–3‑fold in Caco‑2 assays, a parameter that directly influences oral bioavailability and must be considered when selecting an analogue for in vivo efficacy studies.
